molecular formula C23H36OS2 B14743066 17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol CAS No. 2722-98-7

17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol

Cat. No.: B14743066
CAS No.: 2722-98-7
M. Wt: 392.7 g/mol
InChI Key: YSRMOHKTUULTMZ-UHFFFAOYSA-N
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Description

17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol is a synthetic steroidal compound. It is characterized by the presence of a dithiolane ring attached to the androstane skeleton. This compound is of interest due to its potential biological activities and its structural similarity to other steroidal compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with an appropriate androstane derivative.

    Formation of the Dithiolane Ring: The key step involves the formation of the 1,3-dithiolane ring. This is achieved by reacting the androstane derivative with 1,2-ethanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems would enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.

    Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as tosyl chloride for the formation of tosylates, followed by nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of other steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The dithiolane ring may also interact with thiol-containing enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 17-(2-Methyl-1,3-dioxolan-2-yl)androst-5-en-3-ol
  • 17-(2-Methyl-1,3-dioxolan-2-yl)androst-4-en-3-one
  • 17-(2-Methyl-1,3-dioxolan-2-yl)androst-5-ene-3,11-diol

Uniqueness

17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol is unique due to the presence of the dithiolane ring, which imparts distinct chemical and biological properties compared to its dioxolane analogs. This structural difference can lead to variations in reactivity, stability, and biological activity.

Properties

CAS No.

2722-98-7

Molecular Formula

C23H36OS2

Molecular Weight

392.7 g/mol

IUPAC Name

10,13-dimethyl-17-(2-methyl-1,3-dithiolan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C23H36OS2/c1-21-10-8-16(24)14-15(21)4-5-17-18-6-7-20(23(3)25-12-13-26-23)22(18,2)11-9-19(17)21/h4,16-20,24H,5-14H2,1-3H3

InChI Key

YSRMOHKTUULTMZ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2C4(SCCS4)C)CC=C5C3(CCC(C5)O)C

Origin of Product

United States

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